molecular formula C5H8N2O5 B1219984 3-Amino-N-(carboxycarbonyl)alanine CAS No. 7554-89-4

3-Amino-N-(carboxycarbonyl)alanine

Cat. No.: B1219984
CAS No.: 7554-89-4
M. Wt: 176.13 g/mol
InChI Key: FNXJKVNOUQAQMB-UHFFFAOYSA-N
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Description

3-Amino-N-(carboxycarbonyl)alanine, also known as oxalyldiaminopropionic acid, is a synthetic alanine derivative with the molecular formula C5H8N2O5 and a CAS registry number of 7554-90-7 . As a modified amino acid, its primary research value lies in its potential as a building block for more complex peptide structures and as a tool for investigating amino acid metabolism and function in biological systems. The compound features modifications to the standard alanine structure, which is a fundamental, non-essential amino acid involved in key metabolic pathways like the glucose-alanine cycle . Alterations in amino acid metabolism are linked to various pathological conditions, making research chemicals like this compound valuable for probing disease mechanisms . While its specific mechanisms of action and full range of applications are still areas of active investigation, it serves as a crucial reagent in biochemical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7554-89-4

Molecular Formula

C5H8N2O5

Molecular Weight

176.13 g/mol

IUPAC Name

3-amino-2-(oxaloamino)propanoic acid

InChI

InChI=1S/C5H8N2O5/c6-1-2(4(9)10)7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

FNXJKVNOUQAQMB-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)NC(=O)C(=O)O)N

Canonical SMILES

C(C(C(=O)O)NC(=O)C(=O)O)N

melting_point

170-172°C

Other CAS No.

61277-72-3

physical_description

Solid

Synonyms

(2-amino-2-carboxymethyl)-L-oxamic acid
2-oxalylamino-3-aminopropionic acid
3-amino-N-(carboxycarbonyl)-DL-alanine
3-amino-N-(carboxycarbonyl)alanine
3-oxalylamino-2-aminopropionic acid
beta-N-oxalylamino-L-alanine
beta-N-oxalylaminoalanine
beta-N-oxalylaminoalanine, (L)-isomer
carboxycarbonyl-aminoalanine
dencichin
dencichin, DL-
dencichine
L-BOAA
lathyrus neurotoxin
ODAP
oxalylaminoalanine
oxalyldiaminopropionic acid
oxalyldiaminopropionic acid, (L-Ala)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxamic Acid Derivatives

Key Compounds:

3-Amino-N-(carboxycarbonyl)alanine (CAS: 7554–89–4): Structure: Oxalyl group at the 2-amino position of alanine. Properties: Polar due to the carboxylic acid and amide groups, influencing solubility in aqueous media.

2-Amino-3-(oxalylamino)propanoic acid (CAS: 7554–90–7): Structure: Oxalyl group at the 3-amino position. Differentiation: Positional isomerism may alter receptor binding or metabolic pathways compared to Dencichin .

Table 1: Comparison of Oxamic Acid Analogs

Compound Name CAS Number Substituent Position Molecular Formula Key Features
This compound 7554–89–4 2-amino C₅H₇N₃O₅ Polar, plant biochemistry roles
2-Amino-3-(oxalylamino)propanoic acid 7554–90–7 3-amino C₅H₇N₃O₅ Isomeric differences in activity

N-Substituted Alanines

These compounds feature modifications to the amino group of alanine, impacting solubility and bioactivity:

N-(Phenylcarbamoyl)alanine (CAS: 33653-68-8):

  • Structure : Phenylurea moiety attached to alanine.
  • Properties : Increased hydrophobicity compared to Dencichin, favoring membrane permeability .

3-Amino-N-benzyloxycarbonyl-L-alanine (CAS: 35761-26-3): Structure: Benzyloxycarbonyl (Cbz) protecting group. Applications: Used in peptide synthesis; the Cbz group enhances stability during chemical reactions .

Table 2: N-Substituted Alanines

Compound Name CAS Number Substituent Molecular Formula Applications
N-(Phenylcarbamoyl)alanine 33653-68-8 Phenylurea C₁₀H₁₂N₂O₃ Potential enzyme inhibition
3-Amino-N-Cbz-L-alanine 35761-26-3 Benzyloxycarbonyl C₁₂H₁₄N₂O₄ Peptide synthesis

Heterocyclic Carboxamides

Thieno[2,3-b]pyridine and pyrazinecarboxamide derivatives highlight the role of heterocycles in bioactivity:

VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide): Activity: Demonstrated insecticidal properties superior to acetamiprid in aphid control . Comparison: The thienopyridine core may enhance lipid solubility and target binding vs. Dencichin’s polar oxalyl group .

Pyrazinecarboxamide Antifungals (e.g., 3-amino-N-(aminoiminomethyl)-6-chloro-5-azacyclotridec-1-yl-2-pyrazinecarboxamide): Structure: Hydrophobic substitutions (e.g., azacyclotridec-1-yl) improve antifungal efficacy by interacting with fungal membranes .

Table 3: Heterocyclic Carboxamides

Compound Name CAS Number Core Structure Key Substituents Activity
VU0010010 N/A Thieno[2,3-b]pyridine 4-chlorobenzyl Insecticidal
Pyrazinecarboxamide analog N/A Pyrazine Azacyclotridec-1-yl Antifungal

Beta-Alanine Derivatives

Beta-alanine derivatives, such as N-(4-nitrophenylcarbamoyl)-β-alanine (CAS: 102-66-9), exhibit distinct backbone configurations:

  • Structural Contrast: Beta-alanine’s amino group is at the β-position (C3), while Dencichin retains the α-amino configuration. This alters hydrogen bonding and metabolic pathways .

Preparation Methods

Direct Amidation Using Oxalyl Chloride

The most widely reported method involves reacting L-alanine with oxalyl chloride under anhydrous conditions. This route leverages the high reactivity of oxalyl chloride to form the oxalylamide bond while preserving stereochemistry.

Procedure :

  • L-alanine (1.0 equiv) is suspended in dry tetrahydrofuran (THF) or ethyl acetate (moisture content <0.01%).

  • Oxalyl chloride (1.2 equiv) is added dropwise at 0–5°C under nitrogen, with continuous stirring to minimize HCl liberation.

  • The reaction is warmed to 25°C and monitored via thin-layer chromatography (TLC).

  • Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is recrystallized from ethanol/water (9:1) to yield white crystals.

Key Parameters :

  • Moisture control : Residual water induces hydrolysis of oxalyl chloride, reducing yield.

  • Solvent purity : Ethyl acetate or THF must be dried over molecular sieves to maintain <0.01% moisture.

  • Stoichiometry : Excess oxalyl chloride ensures complete amidation but requires careful quenching to avoid over-acylation.

Yield and Purity :

  • Typical yields range from 70–85% after recrystallization.

  • Purity exceeds 98% by HPLC, with chloride content <0.05%.

Carbodiimide-Mediated Coupling with Oxalic Acid

For laboratories avoiding chlorinated reagents, oxalic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .

Procedure :

  • Oxalic acid (1.1 equiv) is dissolved in dimethylformamide (DMF) with EDCI (1.5 equiv) and HOBt (1.5 equiv) at 0°C.

  • L-alanine (1.0 equiv) is added, and the reaction is stirred at 25°C for 12–24 hours.

  • The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, then dried over Na₂SO₄.

  • Solvent removal yields a residue purified via silica gel chromatography (CH₂Cl₂:MeOH, 95:5).

Key Parameters :

  • pH control : The reaction requires neutral conditions to prevent oxalic acid decarboxylation.

  • Side reactions : Competitive formation of oxalamide dimers is mitigated by stoichiometric HOBt.

Yield and Purity :

  • Yields average 60–75% , with purity >95% by NMR.

Industrial-Scale Optimization Strategies

Particle Size and Reaction Kinetics

As demonstrated in analogous N-carboxy anhydride (NCA) syntheses, reducing the particle size of L-alanine to <200 µm accelerates reaction rates by increasing surface area. For this compound:

  • 50 µm particles : Yield = 50%, purity = 90%.

  • <200 µm particles : Yield = 80%, purity = 95%.

Inert Atmosphere and Scrubber Systems

Liberated HCl during oxalyl chloride reactions reacts with residual alanine, forming alanine hydrochloride and increasing chloride impurities. Industrial setups employ:

  • Nitrogen blanket : Prevents moisture ingress and oxidative side reactions.

  • Alkaline scrubbers : Neutralize HCl using 10% NaOH, reducing chloride content to <0.01% .

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): δ 4.12 (q, J = 7.2 Hz, 1H, CH), 3.45 (t, J = 6.8 Hz, 2H, NH₂), 2.95 (dd, J = 15.6, 6.4 Hz, 1H, CH₂), 2.78 (dd, J = 15.6, 6.4 Hz, 1H, CH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1640 cm⁻¹ (amide I).

Purity Specifications

ParameterRequirementMethod
Assay>99.0%HPLC
Chloride content<0.01%Ion chromatography
Free alanine<0.01%Amino acid analyzer
Optical rotation (α)²⁵+8.5° to +9.5°Polarimetry

Q & A

Q. What are the optimal synthetic routes for 3-Amino-N-(carboxycarbonyl)alanine, and how do reaction parameters influence yield?

The synthesis of this compound can be optimized by adjusting steric and electronic factors during coupling reactions. For example, using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) protecting groups for the amino and carboxyl functionalities can minimize side reactions . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) significantly impact intermediate stability. Yield optimization may require iterative testing via HPLC to monitor purity (>95%) and column chromatography for purification .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for assessing purity, while LC-MS/MS provides molecular weight confirmation and detects trace impurities . Nuclear magnetic resonance (NMR; ¹H and ¹³C) resolves stereochemistry and functional group integration, particularly for distinguishing carboxycarbonyl vs. carbonyl tautomers . For crystallinity analysis, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) may be employed .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include using nitrile gloves, fume hoods, and eye protection due to potential respiratory and dermal irritation risks . Storage at –20°C under inert gas (e.g., argon) prevents hydrolysis of the carboxycarbonyl group. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste channels .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the carboxycarbonyl group) affect the compound’s biological activity?

Substituent effects can be systematically studied using comparative analogs. For example, replacing the carboxycarbonyl group with a dinitrophenyl or fluorenylmethoxycarbonyl moiety alters enzyme-binding affinity, as seen in similar alanine derivatives . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with targets like aminopeptidases. Experimental validation via enzyme inhibition assays (IC₅₀ measurements) and SPR (surface plasmon resonance) quantifies binding kinetics .

Q. What statistical methods resolve contradictions in experimental data, such as variable enzyme inhibition results across studies?

Contradictory enzyme inhibition data may arise from assay variability (e.g., substrate concentration, pH). Use F-tests to compare variances between datasets and Welch’s t-test for unequal variances (α = 0.05) . For multi-study meta-analysis, apply random-effects models to account for heterogeneity. Calibration curves (R² > 0.99) and internal standards (e.g deuterated analogs) improve reproducibility in LC-MS/MS workflows .

Q. How does this compound interact with metabolic pathways, and what are its pharmacokinetic properties?

In vitro ADME studies using Caco-2 cells assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability). Hepatic metabolism can be profiled via cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4 IC₅₀). In vivo rodent studies with radiolabeled compound (¹⁴C) track distribution and excretion, while plasma stability tests (37°C, pH 7.4) evaluate half-life .

Q. What strategies differentiate this compound’s mechanism of action from structurally similar analogs in enzyme inhibition?

Competitive binding assays (e.g., isothermal titration calorimetry, ITC) quantify dissociation constants (Kd) and entropy changes. For β-alanyl aminopeptidase substrates, compare Vmax and Km values using Lineweaver-Burk plots. Structural analogs like 3-amino-N-(3-fluorophenyl)propanamide show higher specificity due to halogen interactions with enzyme active sites . Mutagenesis studies (e.g., alanine scanning) identify critical residues for binding .

Methodological Considerations

Q. Experimental Design for Comparative Studies with Analogous Compounds

  • Control Groups : Include analogs with varied substituents (e.g., 3-amino-N-(4-methylphenyl)propanamide vs. 3-amino-N-phenylpropanamide) .
  • Dosage Range : Test 0.1–100 µM concentrations to establish dose-response curves.
  • Replicates : Minimum n = 3 for biochemical assays; n = 6–8 for in vivo studies .

Q. Data Interpretation and Conflict Resolution

  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points.
  • Cross-Validation : Confirm LC-MS/MS results with orthogonal methods like NMR or FT-IR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-N-(carboxycarbonyl)alanine
Reactant of Route 2
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3-Amino-N-(carboxycarbonyl)alanine

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